molecular formula C10H9N3OS B1270540 2-Amino-N-1,3-thiazol-2-ylbenzamide CAS No. 33373-89-6

2-Amino-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B1270540
CAS No.: 33373-89-6
M. Wt: 219.27 g/mol
InChI Key: DVXPHPFMFVWGJV-UHFFFAOYSA-N
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Description

2-Amino-N-1,3-thiazol-2-ylbenzamide is a chemical compound with the molecular formula C10H9N3OS. It is characterized by the presence of an amino group attached to a benzamide moiety, which is further linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 2-aminobenzamide with 2-bromo-1,3-thiazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-1,3-thiazol-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Properties

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXPHPFMFVWGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357201
Record name 2-amino-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33373-89-6
Record name 2-amino-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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